3-[(Oxan-4-yl)carbamoyl]propanoic acid
Description
3-[(Oxan-4-yl)carbamoyl]propanoic acid is a carbamoyl-substituted propanoic acid derivative characterized by an oxan-4-yl (tetrahydropyran-4-yl) group attached via a carbamoyl linkage. The molecular formula is C₉H₁₅NO₄, with a calculated molecular weight of 201.22 g/mol. Its structure combines a tetrahydropyran ring (oxan-4-yl) with a carbamoyl group and a terminal carboxylic acid, enabling hydrogen bonding and moderate solubility in polar solvents.
Properties
IUPAC Name |
4-(oxan-4-ylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c11-8(1-2-9(12)13)10-7-3-5-14-6-4-7/h7H,1-6H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGRTPOGKSKWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-4-yl)carbamoyl]propanoic acid typically involves the reaction of oxan-4-ylamine with a suitable propanoic acid derivative. One common method is the amidation reaction, where oxan-4-ylamine is reacted with propanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(Oxan-4-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, where nucleophiles such as amines or thiols replace the oxan-4-yl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
3-[(Oxan-4-yl)carbamoyl]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 3-[(Oxan-4-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of prolyl hydroxylase domain enzymes, the compound binds to the active site of the enzyme, preventing the hydroxylation of proline residues on hypoxia-inducible factors. This inhibition stabilizes hypoxia-inducible factors, allowing them to accumulate and activate the transcription of genes involved in adaptive responses to hypoxia .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Carbamoylpropanoic Acid Derivatives
Structural and Functional Differences
Oxan-4-yl vs. Pyrazole/Thiadiazole/Thiophene :
- The oxan-4-yl group provides a rigid, oxygen-containing heterocycle, enhancing solubility in aqueous media compared to sulfur-containing analogs (e.g., thiadiazole or thiophene derivatives) .
- Pyrazole () and thiadiazole () rings introduce nitrogen/sulfur atoms, altering electronic properties. Pyrazole derivatives exhibit higher polarity, while thiadiazole analogs may improve membrane permeability due to sulfur’s lipophilicity.
- However, bromine may reduce metabolic stability . Thiophene () enables π-π interactions with aromatic residues in proteins, useful in designing enzyme inhibitors .
- Additional Carboxylic Acid Groups: Compounds like 3-[(2-carboxyethyl)carbamoyl]propanoic acid () feature dual carboxylic acids, significantly increasing acidity (pKa ~2-3) and water solubility, but limiting blood-brain barrier penetration .
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